2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid
Description
The compound 2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid features a benzoic acid core linked via a carbamoyl group to a substituted thiophene ring. The thiophene moiety is functionalized with a cyano (-CN) group and two methyl (-CH₃) groups at positions 3, 4, and 5, respectively.
Properties
IUPAC Name |
2-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-8-9(2)21-14(12(8)7-16)17-13(18)10-5-3-4-6-11(10)15(19)20/h3-6H,1-2H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDSFSOYTBBKRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=CC=C2C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid typically involves the following steps:
Formation of the Dimethylthiophene Ring: The dimethylthiophene ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,5-dimethylthiophene and a nitrile source.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Coupling with Benzoic Acid: The final step involves coupling the cyano-dimethylthiophene intermediate with benzoic acid through an amide bond formation reaction, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiophenes or benzoic acid derivatives.
Scientific Research Applications
2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The cyano group and the dimethylthiophene ring are key functional groups that contribute to its biological activity. The compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to its observed effects.
Comparison with Similar Compounds
Comparison with 2-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoic Acid
Structural Differences :
Physicochemical Properties :
Functional Implications :
Comparison with 2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid
Structural Differences :
Physicochemical Properties :
| Property | Target Compound (Predicted) | Analog (CAS 65032-66-8) |
|---|---|---|
| Molecular Formula | Not Provided | C₁₁H₉NO₂S |
| Molar Mass (g/mol) | Not Provided | 219.26 |
| Melting Point (°C) | Not Provided | 139.5–140 |
Functional Implications :
- The thiazole ring introduces electronegative nitrogen, which may increase hydrogen-bonding capacity and alter electronic properties compared to the thiophene-based target compound.
Comparison with Azo-Linked Benzothiazolyl Benzoic Acid Derivatives
Structural Differences :
Physicochemical Properties :
| Property | Target Compound (Predicted) | Azo Derivatives |
|---|---|---|
| pKa (Carboxylic Proton) | ~3.37 | 2.5–4.0 (varies with substituents) |
| Key Applications | Pharmaceutical intermediates | Disperse dyes, analytical ligands |
Functional Implications :
- Azo derivatives exhibit broader pKa ranges due to phenolic protons, enabling pH-sensitive applications (e.g., dyes).
- The carbamoyl group in the target compound may favor stability in biological systems over the photoactive azo linkage .
Biological Activity
2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, including cytotoxicity, anti-inflammatory effects, and mechanisms of action, supported by relevant data and case studies.
- Molecular Formula : C15H12N2O3S
- Molecular Weight : 300.33 g/mol
- IUPAC Name : this compound
- Structure : Chemical Structure
Cytotoxicity
Research indicates that this compound exhibits moderate cytotoxic activity against various cancer cell lines. A study demonstrated that the compound inhibited cell proliferation in human tumor cell lines A549 (lung cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range. The proposed mechanism involves the disruption of tubulin polymerization, which is crucial for mitotic spindle formation during cell division .
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. In vitro studies revealed that it can reduce the production of pro-inflammatory cytokines in macrophage cell lines. This effect is attributed to the inhibition of the NF-kB signaling pathway, which plays a pivotal role in inflammatory responses .
Data Table: Summary of Biological Activities
| Activity Type | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | A549 | 25 | Inhibition of tubulin polymerization |
| Cytotoxicity | HeLa | 30 | Inhibition of tubulin polymerization |
| Anti-inflammatory | RAW 264.7 | N/A | Inhibition of NF-kB signaling |
Case Studies
-
Cytotoxicity Study :
A comprehensive study evaluated the cytotoxic effects of various analogs of benzoic acid derivatives, including this compound. The results indicated significant growth inhibition in A549 and HeLa cell lines, suggesting potential for development as an anticancer agent . -
Anti-inflammatory Mechanism :
Another investigation focused on the anti-inflammatory properties of this compound, where it was found to downregulate TNF-alpha and IL-6 production in LPS-stimulated macrophages. This suggests its utility in conditions characterized by excessive inflammation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
